REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[NH2:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16].[OH-].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)N)Cl
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
NCCOCCO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring the mixture as a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature
|
Type
|
CUSTOM
|
Details
|
The homogeneous reaction mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was gradually cooled
|
Type
|
WAIT
|
Details
|
to stand at room temperature for one night
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)N)NCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |